4-[benzyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Propriétés
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O6S/c1-29(16-17-7-5-4-6-8-17)36(31,32)20-12-9-18(10-13-20)23(30)26-25-28-27-24(35-25)21-14-11-19(33-2)15-22(21)34-3/h4-15H,16H2,1-3H3,(H,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBVLDLNGXITPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
4-[benzyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound belonging to the class of sulfonamides and benzamides. Its unique structure and functional groups suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- A sulfamoyl group that enhances its interaction with biological targets.
- A benzamide backbone providing stability and solubility.
- A 1,3,4-oxadiazole moiety that is often associated with antimicrobial and anticancer properties.
The biological activity of 4-[benzyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, sulfonamide derivatives are known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis.
- Receptor Binding : The compound can bind to various receptors or proteins, potentially altering their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 4-[benzyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibit significant antimicrobial properties. For example:
- In vitro studies have shown that related benzamide derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function.
Anticancer Activity
Research has demonstrated that compounds containing the oxadiazole ring possess anticancer properties. The following points summarize key findings:
- Cell Proliferation Inhibition : Compounds similar to this benzamide have been tested against various cancer cell lines (e.g., breast cancer and leukemia) with promising results indicating reduced cell viability.
- Mechanistic Insights : Studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function.
Data Table: Biological Activities of Related Compounds
Case Studies
- Study on Anticancer Properties : A recent investigation into a series of oxadiazole-containing benzamides revealed significant cytotoxicity against various cancer cell lines, with one derivative showing an IC50 value of 10 µM against MCF-7 cells. The study concluded that the structural features of these compounds are critical for their biological activity.
- Antimicrobial Screening : Another study evaluated the antibacterial efficacy of several sulfamoyl derivatives against multidrug-resistant strains of bacteria. The results indicated that certain modifications to the benzamide structure enhanced antibacterial potency significantly.
Applications De Recherche Scientifique
Biological Activities
Recent studies have highlighted several promising applications of this compound in medicinal chemistry:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzothiazole and sulfonamide have been shown to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. The mechanism often involves the inhibition of carbonic anhydrase IX, which is overexpressed in various cancers. This inhibition leads to reduced tumor acidity and enhanced apoptosis in cancer cells .
Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. Studies have demonstrated that related sulfonamide derivatives possess antibacterial activity against a range of pathogens. The mechanism is believed to involve the disruption of bacterial metabolic processes .
Neuroprotective Effects
Emerging research suggests that compounds similar to 4-[benzyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide may offer neuroprotective benefits. In vitro assays have indicated that these compounds can inhibit monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters linked to mood regulation .
Case Studies
Several case studies provide insights into the efficacy and safety of this compound:
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties can be inferred through comparisons with analogs differing in sulfamoyl substituents, oxadiazole functionalization, or both.
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations:
Sulfamoyl Group Impact: Benzyl/methyl substituents (target compound and LMM5) balance lipophilicity and steric effects, favoring membrane interaction .
Oxadiazole Functionalization :
- 2,4-Dimethoxyphenyl (target compound) provides electron-donating groups that may stabilize π-π interactions with biological targets compared to 4-methoxyphenylmethyl (LMM5) .
- Furan-2-yl (LMM11) introduces heterocyclic polarity, reducing logP but improving water solubility .
Biological Activity Trends :
- Antifungal activity correlates with sulfamoyl bulkiness (LMM5 > LMM11) .
- Anticancer potency is influenced by oxadiazole substituents; 3,4-dimethoxyphenyl derivatives show >95% inhibition in NCI-60 models .
Table 2: Physicochemical Properties of Selected Compounds
| Property | Target Compound | LMM5 | 4-(diethylsulfamoyl) Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | ~520 (est.) | 543.6 | 484.5 |
| logP (XLogP3) | ~3.2 (est.) | 3.8 | 3.0 |
| Hydrogen Bond Acceptors | 9 | 8 | 9 |
| Rotatable Bonds | 11 | 10 | 11 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
